N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has shown that derivatives of pyrazolopyrimidines exhibit significant biological activities, including anticancer and anti-inflammatory effects. For example, a study synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammation and cancer. These compounds exhibited promising cytotoxic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).
Antiproliferative Activity Against Human Cancer Cell Lines
Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were then tested for their antiproliferative effect against several human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32). Some of these compounds showed significant activity, especially compound 6d, pointing to its potential as an anticancer agent (Mallesha et al., 2012).
Antibacterial Agents
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has led to the discovery of compounds with significant antibacterial properties. These compounds were synthesized and tested for their antibacterial activity, with several showing high activities, highlighting the potential of such compounds in developing new antibiotics (Azab et al., 2013).
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, targeting Mycobacterium tuberculosis GyrB inhibitors. Among these, a compound showed promising activity against both the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating potential use as antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O3S/c1-31(29,30)26-11-6-16(7-12-26)20(28)21-8-13-27-19-17(14-24-27)18(22-15-23-19)25-9-4-2-3-5-10-25/h14-16H,2-13H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNAAVKMIPSJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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